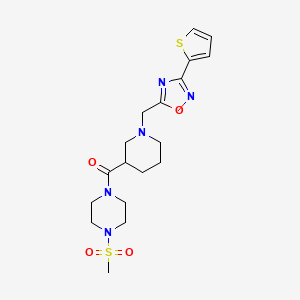
2-Methyl-1,4-diphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-diphenylbenzene , also known as p-terphenyl , belongs to a group of closely related aromatic hydrocarbons. It consists of a central benzene ring substituted with two phenyl groups. There are three substitution patterns: ortho-terphenyl , meta-terphenyl , and para-terphenyl . Commercial grade terphenyl is generally a mixture of these three isomers. These compounds have found applications in various fields, including heat storage and transfer agents .
Molecular Structure Analysis
The molecular formula of p-terphenyl is C18H14 , with a molar mass of approximately 230.31 g/mol . It appears as a white powder and has a melting point range of 212 to 214°C . The compound is insoluble in water and exhibits a refractive index of 1.65 .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antioxidant Properties and Reaction Sites
The application of derivatives of 1,4-diphenylbenzene, such as N,N′-diphenylbenzene-1,4-diamine and its various substituted forms, has been explored in the field of antioxidants. Kortišová, Breza, and Cibulková (2007) conducted a study on the reaction sites of these compounds, suggesting their potential effectiveness in antioxidant applications due to the formation of stable structures during dehydrogenation processes (Kortišová, Breza, & Cibulková, 2007).
Electropolymerization and Electrochromic Applications
Ma Chun (2008) investigated the electropolymerization of compounds like 1,4-di-2-thienylbenzene, which is structurally related to 2-Methyl-1,4-diphenylbenzene. The study demonstrated the potential use of these polymers in electrochromic devices due to their cyan-orange and red-green-blue electrochromism, indicating applications in electronic display technologies (Ma Chun, 2008).
Synthesis and Structural Applications
Cheng, Höger, and Fenske (2003) provided insights into the facile synthesis and X-ray structure of alkoxy-functionalized dibenzo[fg,op]naphthacenes, derived from compounds like 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes. This study suggests applications in the field of material science and molecular engineering (Cheng, Höger, & Fenske, 2003).
Organic Light Emitting Diodes (OLEDs)
Xie et al. (2005) explored the use of 2,5-diphenyl-1,4-distyrylbenzene in OLEDs. The study highlighted its high-intensity solid-state emission, which is similar to its single-molecule characteristics. This indicates its potential for high-performance OLEDs (Xie et al., 2005).
Aggregation-Induced Emission Enhancement
Gao et al. (2010) conducted a time-resolved fluorescence study on molecules like CNDPASDB, which is structurally similar to 2-Methyl-1,4-diphenylbenzene. Their findings on aggregation-induced emission (AIE) and the restriction of intramolecular charge transfer state suggest applications in advanced fluorescence and light-emitting materials (Gao et al., 2010).
Catalytic Applications in Hydroarylation
Saravanakumar, Ramkumar, and Sankararaman (2011) explored the synthesis and structure of palladium complexes involving 1,4-diphenyl-3-methyl-1,2,3-triazol-5-ylidene, indicating its application in catalytic processes like hydroarylation of alkynes. This highlights its potential in synthetic chemistry and industrial applications (Saravanakumar, Ramkumar, & Sankararaman, 2011).
Propiedades
IUPAC Name |
2-methyl-1,4-diphenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-15-14-18(16-8-4-2-5-9-16)12-13-19(15)17-10-6-3-7-11-17/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLPFGAPKAMFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-diphenylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B3008957.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)
![dimethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3008960.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)
![N-cyclohexyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3008966.png)



![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}({[4-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3008973.png)
